molecular formula C16H23ClN2O2S B013482 N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride CAS No. 61714-25-8

N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride

Cat. No. B013482
CAS RN: 61714-25-8
M. Wt: 342.9 g/mol
InChI Key: HOCSVIGHWPLMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride (AHNH) is a synthetic derivative of naphthalenesulfonamide (NS) and is used in a variety of scientific applications. AHNH is a potent and selective inhibitor of enzymes and proteins, and has been used in research to study the structure and function of enzymes and proteins. AHNH is also used in drug discovery and development, as well as in the development of new therapeutic agents. AHNH has been found to be an effective inhibitor of enzymes and proteins, and has been used in a variety of scientific applications.

Scientific Research Applications

Calmodulin Antagonist

W-5 Hydrochloride is a cell-permeable and reversible calmodulin antagonist . It binds to calmodulin, inhibiting Ca2±calmodulin-regulated enzyme activity .

Inhibition of Myosin Light Chain Kinase

This compound inhibits myosin light chain kinase (IC₅₀ = 230 µM) . Myosin light chain kinase is an enzyme that plays a crucial role in muscle contraction and cell motility.

Inhibition of Ca2±Calmodulin-Dependent Phosphodiesterase

W-5 Hydrochloride inhibits Ca2±calmodulin-dependent phosphodiesterase (IC₅₀ = 240 µM) . Phosphodiesterases are enzymes

Mechanism of Action

Target of Action

W-5 Hydrochloride primarily targets calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in regulating numerous cellular processes by interacting with various protein targets.

Mode of Action

As a calmodulin antagonist , W-5 Hydrochloride inhibits the action of calmodulin . Specifically, it inhibits myosin light chain kinase (IC₅₀ = 230 µM) and Ca2±calmodulin-dependent phosphodiesterase (IC₅₀ = 240 µM) . By doing so, it interferes with the normal functioning of these enzymes, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase affects various biochemical pathways. These enzymes are involved in the regulation of muscle contraction and the breakdown of cyclic nucleotides, respectively . Therefore, the antagonistic action of W-5 Hydrochloride can lead to changes in muscle contraction and cyclic nucleotide levels.

Result of Action

The molecular and cellular effects of W-5 Hydrochloride’s action are primarily due to its inhibitory effect on calmodulin-dependent processes . By inhibiting myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase, it can affect muscle contraction and cyclic nucleotide levels, leading to various cellular effects.

properties

IUPAC Name

N-(6-aminohexyl)naphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S.ClH/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16;/h3-4,7-11,18H,1-2,5-6,12-13,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCSVIGHWPLMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79458-81-4 (Parent)
Record name 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50977298
Record name N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride

CAS RN

61714-25-8
Record name 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61714-25-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride
Reactant of Route 2
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.